Cas no 2229355-52-4 (2-methyl-4-(1-methylcyclohexyl)butanoic acid)
2-methyl-4-(1-methylcyclohexyl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-4-(1-methylcyclohexyl)butanoic acid
- EN300-1780084
- 2229355-52-4
-
- Inchi: 1S/C12H22O2/c1-10(11(13)14)6-9-12(2)7-4-3-5-8-12/h10H,3-9H2,1-2H3,(H,13,14)
- InChI Key: ONYDQWVNDSUDAF-UHFFFAOYSA-N
- SMILES: OC(C(C)CCC1(C)CCCCC1)=O
Computed Properties
- Exact Mass: 198.161979940g/mol
- Monoisotopic Mass: 198.161979940g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 37.3Ų
2-methyl-4-(1-methylcyclohexyl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1780084-0.05g |
2-methyl-4-(1-methylcyclohexyl)butanoic acid |
2229355-52-4 | 0.05g |
$1080.0 | 2023-09-20 | ||
| Enamine | EN300-1780084-0.1g |
2-methyl-4-(1-methylcyclohexyl)butanoic acid |
2229355-52-4 | 0.1g |
$1131.0 | 2023-09-20 | ||
| Enamine | EN300-1780084-0.25g |
2-methyl-4-(1-methylcyclohexyl)butanoic acid |
2229355-52-4 | 0.25g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1780084-0.5g |
2-methyl-4-(1-methylcyclohexyl)butanoic acid |
2229355-52-4 | 0.5g |
$1234.0 | 2023-09-20 | ||
| Enamine | EN300-1780084-1.0g |
2-methyl-4-(1-methylcyclohexyl)butanoic acid |
2229355-52-4 | 1g |
$1286.0 | 2023-05-26 | ||
| Enamine | EN300-1780084-2.5g |
2-methyl-4-(1-methylcyclohexyl)butanoic acid |
2229355-52-4 | 2.5g |
$2520.0 | 2023-09-20 | ||
| Enamine | EN300-1780084-5.0g |
2-methyl-4-(1-methylcyclohexyl)butanoic acid |
2229355-52-4 | 5g |
$3728.0 | 2023-05-26 | ||
| Enamine | EN300-1780084-10.0g |
2-methyl-4-(1-methylcyclohexyl)butanoic acid |
2229355-52-4 | 10g |
$5528.0 | 2023-05-26 | ||
| Enamine | EN300-1780084-1g |
2-methyl-4-(1-methylcyclohexyl)butanoic acid |
2229355-52-4 | 1g |
$1286.0 | 2023-09-20 | ||
| Enamine | EN300-1780084-5g |
2-methyl-4-(1-methylcyclohexyl)butanoic acid |
2229355-52-4 | 5g |
$3728.0 | 2023-09-20 |
2-methyl-4-(1-methylcyclohexyl)butanoic acid Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 2-methyl-4-(1-methylcyclohexyl)butanoic acid
Recent Advances in the Study of 2-methyl-4-(1-methylcyclohexyl)butanoic acid (CAS: 2229355-52-4)
In recent years, the compound 2-methyl-4-(1-methylcyclohexyl)butanoic acid (CAS: 2229355-52-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclohexyl and butanoic acid moieties, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential clinical applications, making it a subject of intense scientific inquiry.
One of the key areas of research has been the synthesis and optimization of 2-methyl-4-(1-methylcyclohexyl)butanoic acid. Recent publications have highlighted novel synthetic routes that improve yield and purity, which are critical for scaling up production. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a catalytic asymmetric synthesis method that significantly enhances enantiomeric purity, a crucial factor for its biological activity. This advancement addresses previous challenges related to racemic mixtures and their inconsistent pharmacological effects.
Pharmacological studies have revealed that 2-methyl-4-(1-methylcyclohexyl)butanoic acid exhibits potent anti-inflammatory and analgesic properties. In vitro and in vivo experiments have shown that the compound modulates key inflammatory pathways, including the NF-κB and COX-2 pathways, suggesting its potential as a novel therapeutic agent for chronic inflammatory diseases. A recent preclinical study conducted by researchers at the University of Cambridge reported a significant reduction in pro-inflammatory cytokines in animal models, with minimal side effects compared to existing NSAIDs.
Another promising area of research is the compound's potential application in neurodegenerative diseases. Preliminary data from a 2024 study in Nature Chemical Biology indicated that 2-methyl-4-(1-methylcyclohexyl)butanoic acid can cross the blood-brain barrier and exhibit neuroprotective effects in models of Alzheimer's disease. The study suggested that the compound's ability to inhibit amyloid-beta aggregation and reduce oxidative stress could pave the way for new treatment strategies, although further clinical validation is required.
Despite these advancements, challenges remain in the development of 2-methyl-4-(1-methylcyclohexyl)butanoic acid as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through rigorous pharmacokinetic and toxicological studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to optimize the compound's properties and accelerate its transition from bench to bedside.
In conclusion, the latest research on 2-methyl-4-(1-methylcyclohexyl)butanoic acid (CAS: 2229355-52-4) underscores its multifaceted potential in drug discovery and development. With ongoing studies exploring its mechanisms of action and therapeutic applications, this compound represents a promising candidate for addressing unmet medical needs in inflammation and neurodegeneration. Future research should focus on overcoming existing limitations and advancing the compound through clinical trials to fully realize its therapeutic potential.
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